2'-Hydroxy-5'-methyl-2-methoxychalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1632119-65-3 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-12-7-9-15(18)14(11-12)16(19)10-8-13-5-3-4-6-17(13)20-2/h3-11,18H,1-2H3/b10-8+ |
InChI Key |
VDPFEWCCQGZHGE-CSKARUKUSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of 2 Hydroxy 5 Methyl 2 Methoxychalcone
Established Synthetic Pathways for 2'-Hydroxy-5'-methyl-2-methoxychalcone
The construction of the this compound scaffold is most commonly achieved through condensation reactions that form the central α,β-unsaturated carbonyl system.
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most widely utilized method for the synthesis of chalcones, including this compound. mdpi.comjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted benzaldehyde. scitepress.org For the specific synthesis of this compound, the precursors are 2'-hydroxy-5'-methylacetophenone (providing the A-ring) and 2-methoxybenzaldehyde (providing the B-ring).
The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or methanol (B129727). jchemrev.comnih.govunair.ac.id The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde in an aldol addition. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone, or chalcone (B49325). mdpi.com
Optimization of reaction conditions is crucial for maximizing yield and purity. Factors such as the choice and concentration of the base, solvent, reaction temperature, and time can significantly impact the outcome. For instance, studies on similar 2'-hydroxychalcones have shown that NaOH often provides the best catalytic activity, and lower temperatures (e.g., 0°C) can lead to better yields and purity.
Table 1: Reactants for Claisen-Schmidt Synthesis of this compound
| Reactant 1 (A-Ring Precursor) | Reactant 2 (B-Ring Precursor) | Typical Catalyst | Resulting Compound |
|---|
Alternative Chemical Synthesis Routes and Methodological Enhancements
While the conventional Claisen-Schmidt condensation is robust, several methodological enhancements have been developed to improve its efficiency, reduce reaction times, and align with the principles of green chemistry. These are not entirely different pathways but rather modifications of the core condensation reaction.
Mechanochemical Synthesis (Ball Milling): This solvent-free or low-solvent approach involves carrying out the condensation reaction under high-energy ball milling conditions. mdpi.com Studies have demonstrated that this technique can significantly reduce reaction times (e.g., from hours to minutes) and often leads to high or even quantitative yields. mdpi.com For the synthesis of 2'-hydroxychalcones, a solid base like KOH is ground together with the acetophenone and benzaldehyde precursors. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of chalcone synthesis. unair.ac.id This method often results in shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. unair.ac.id
Ultrasound-Assisted Synthesis: Sonication provides another energy source to promote the condensation reaction. Ultrasound irradiation has been shown to enhance reaction rates and yields in the synthesis of 2'-hydroxychalcone (B22705) derivatives. nih.gov
Other synthetic routes reported for chalcones in general, though less common than Claisen-Schmidt, include the Suzuki, Wittig, and Friedel-Crafts acylation reactions. unair.ac.idjchemrev.com However, the Claisen-Schmidt condensation remains the most practical and widely adopted method for preparing 2'-hydroxychalcones and their derivatives. unair.ac.id
Generation of Analogues and Derivatives of this compound
The straightforward nature of the Claisen-Schmidt condensation allows for the facile generation of a wide array of analogues by systematically varying the structures of the acetophenone and benzaldehyde starting materials. nih.gov
Modifications on the A-Ring (e.g., at 5'-methyl or 2'-hydroxy positions)
Modifications to the A-ring are achieved by using different derivatives of 2'-hydroxyacetophenone as the starting material, while keeping the 2-methoxybenzaldehyde reactant constant.
Varying the 5'-substituent: The methyl group at the 5'-position can be replaced with other functional groups. For example, using 2'-hydroxy-5'-chloroacetophenone would yield the corresponding 5'-chloro analogue, 2'-hydroxy-5'-chloro-2-methoxychalcone. researchgate.net Similarly, using a simple 2'-hydroxyacetophenone would result in a chalcone lacking the 5'-methyl group.
Modifying the 2'-hydroxy group: The phenolic hydroxyl group is a key feature of this subclass of chalcones. nih.gov It can be protected, for instance as a methoxymethyl (MOM) ether, prior to the condensation reaction and subsequently deprotected. nih.gov This strategy is useful when other desired functional groups on the ring might be sensitive to the basic reaction conditions. It can also be replaced entirely, for example, with a methoxy (B1213986) group by starting with 2',5'-dimethoxyacetophenone. researchgate.net
Table 2: Examples of A-Ring Modified Analogues
| A-Ring Precursor | B-Ring Precursor | Resulting Analogue |
|---|---|---|
| 2'-Hydroxyacetophenone | 2-Methoxybenzaldehyde | 2'-Hydroxy-2-methoxychalcone |
| 2'-Hydroxy-5'-chloroacetophenone | 2-Methoxybenzaldehyde | 2'-Hydroxy-5'-chloro-2-methoxychalcone researchgate.net |
Modifications on the B-Ring (e.g., at 2-methoxy position or other sites)
Analogues with modified B-rings are synthesized by reacting the constant A-ring precursor, 2'-hydroxy-5'-methylacetophenone, with a variety of substituted benzaldehydes. The electronic and steric properties of the B-ring substituents are known to significantly influence the biological properties of chalcones. researchgate.net
Varying Methoxy Substituents: The number and position of methoxy groups on the B-ring can be altered. For instance, reacting 2'-hydroxy-5'-methylacetophenone with 2,4-dimethoxybenzaldehyde or 2,5-dimethoxybenzaldehyde would yield 2'-hydroxy-5'-methyl-2,4-dimethoxychalcone and 2'-hydroxy-5'-methyl-2,5-dimethoxychalcone, respectively. researchgate.netresearchgate.net
Introducing Other Functional Groups: A wide range of functional groups can be introduced onto the B-ring. Using 2-bromobenzaldehyde would produce a bromo-substituted analogue, while using 2-nitrobenzaldehyde would introduce a nitro group. Halogen substituents like bromine and chlorine are often incorporated to modulate the electronic properties of the molecule. jchemrev.comresearchgate.net
Table 3: Examples of B-Ring Modified Analogues
| A-Ring Precursor | B-Ring Precursor | Resulting Analogue |
|---|---|---|
| 2'-Hydroxy-5'-methylacetophenone | 2,4-Dimethoxybenzaldehyde | 2'-Hydroxy-5'-methyl-2,4-dimethoxychalcone |
| 2'-Hydroxy-5'-methylacetophenone | 2-Bromobenzaldehyde | 2'-Hydroxy-5'-methyl-2-bromochalcone |
Alterations of the α,β-Unsaturated Carbonyl Linker
Michael Addition: The enone linker is an excellent Michael acceptor. nih.gov The electrophilic β-carbon is susceptible to nucleophilic attack by thiols, such as the cysteine residues in proteins. jchemrev.comnih.gov This covalent modification of the linker is a primary mechanism for the biological activity of many chalcones.
Cyclization Reactions: The α,β-unsaturated linker is the precursor to other classes of flavonoids. Under specific conditions, chalcones can undergo intramolecular cyclization reactions. For example, oxidative cyclization of 2'-hydroxychalcones can lead to the formation of aurones. nih.gov Alternatively, acid- or base-catalyzed isomerization and cyclization can convert the chalcone into the corresponding flavanone, a six-membered heterocyclic ring system. nih.govresearchgate.net This reaction effectively consumes the open-chain linker to form a new ring structure.
These alterations fundamentally change the chalcone scaffold into a different flavonoid subclass, highlighting the synthetic versatility of the α,β-unsaturated carbonyl linker.
Chemo-Enzymatic and Biocatalytic Approaches to Chalcone Synthesis
The integration of biological catalysts, such as enzymes and whole-cell systems, into the synthesis of chalcones offers significant advantages over conventional chemical methods. These biocatalytic approaches are prized for their high selectivity under mild reaction conditions, which circumvents the need for complex protection and deprotection steps often required for poly-functionalized molecules like chalcones. nih.govthieme-connect.com
Enzymatic Synthesis: Hydrolases, particularly lipases, have demonstrated notable versatility in organic synthesis beyond their natural function. thieme-connect.com Research has revealed the "promiscuous" or secondary catalytic activities of certain lipases, enabling them to catalyze C-C bond formation reactions like the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis. shd-pub.org.rsdoaj.org For instance, lipase from hog pancreas has been shown to catalyze the aldol condensation between acetophenones and aldehydes to yield chalcones. doaj.orgresearchgate.net Similarly, acylase from Aspergillus melleus has also proven active in E-chalcone synthesis. doaj.org The benefits of using enzymes like lipases include their wide availability, low cost, and the absence of a need for cofactors. nih.govthieme-connect.com
Enzymatic methods are not limited to synthesis but also extend to the modification of the chalcone structure. Lipase-catalyzed acylation of flavonoids, including chalcones, can be employed to enhance their lipophilicity, thereby improving solubility in non-polar media and potentially modulating their biological activity. nih.govthieme-connect.com
Microbial Biotransformation: Whole-cell biotransformation is another powerful tool for modifying chalcone structures. Yeast strains, such as Yarrowia lipolytica, have been used for the highly efficient and selective reduction of the α,β-unsaturated double bond in the chalcone scaffold to produce dihydrochalcones. mdpi.com This process is remarkably efficient, with conversion rates often exceeding 90%. mdpi.com Such transformations are valuable as they lead to the creation of new derivatives with distinct chemical properties and biological potential. The natural biosynthesis of chalcones in plants is initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, highlighting nature's own efficient biocatalytic route to this class of compounds. frontiersin.orgnih.govnih.gov
| Biocatalyst | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Lipase (from hog pancreas) | Claisen-Schmidt Condensation | Acetophenones & Aromatic Aldehydes | Demonstrated promiscuous activity, catalyzing C-C bond formation to produce chalcones. | doaj.orgresearchgate.net |
| Acylase (from Aspergillus melleus) | Claisen-Schmidt Condensation | General Chalcone Synthesis | Showed activity in synthesizing E-chalcone under mild conditions. | doaj.org |
| Yarrowia lipolytica (Yeast) | Selective Bioreduction | 4'-Hydroxychalcones | Efficiently reduced the C=C double bond to yield dihydrochalcones with over 90% conversion. | mdpi.com |
| Chalcone Synthase (CHS) | Biosynthesis (Polyketide synthesis) | p-coumaroyl-CoA & malonyl-CoA | Key enzyme in the natural flavonoid pathway, forming the chalcone backbone. | frontiersin.orgnih.gov |
Green Chemistry Principles in the Synthesis of Chalcone Scaffolds
Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. rjpn.org The synthesis of chalcones has been a fertile ground for the application of these principles, aiming to create more environmentally benign alternatives to traditional methods that often rely on harsh catalysts and volatile organic solvents. rjpn.orgpropulsiontechjournal.com
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as popular energy-efficient techniques in chalcone synthesis. frontiersin.orgjapsonline.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating. rjpn.orgfrontiersin.org Similarly, sonochemical methods, which use ultrasound to induce cavitation, provide the energy for the reaction, often at room temperature, leading to short reaction times and high yields. japsonline.comnih.govnih.gov
Solvent-Free and Alternative Solvent Systems: A primary goal of green chemistry is to reduce or eliminate the use of toxic solvents. rjpn.org To this end, solvent-free synthesis of chalcones via grinding or mechanochemistry (ball milling) has been successfully developed. rasayanjournal.co.inmdpi.comscitepress.org This technique involves the mechanical grinding of solid reactants, sometimes with a solid catalyst, providing the necessary energy to initiate the reaction without any solvent, thus minimizing waste. propulsiontechjournal.comscitepress.org
Where solvents are necessary, the focus shifts to greener alternatives. Ionic liquids have been used as both catalysts and solvents, offering benefits such as low volatility and recyclability. frontiersin.orgnih.gov Polyethylene glycol (PEG) has also been employed as a non-toxic and biodegradable solvent medium. nih.gov
Eco-Friendly Catalysis: The traditional Claisen-Schmidt condensation for chalcone synthesis often uses strong bases like NaOH or KOH. ijarsct.co.in Green approaches focus on using solid, reusable catalysts to simplify product purification and minimize waste. propulsiontechjournal.com Nanocatalysts, for example, offer high surface area and reactivity, leading to increased reaction rates and high selectivity. propulsiontechjournal.com Other heterogeneous catalysts, such as layered double hydroxides (LDH) and various metal oxides, have also been effectively used, allowing for easy separation from the reaction mixture and potential reuse. eurekaselect.commdpi.com
| Green Chemistry Approach | Methodology | Typical Catalysts/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Solvent-free with KOH or other solid catalysts. | Rapid reaction times (minutes), excellent yields, energy efficiency. | rjpn.orgfrontiersin.org |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Heterogeneous catalysts (e.g., K2CO3, Al2O3) at room temperature. | Short reaction times, high yields, mild conditions. | japsonline.comnih.govnih.gov |
| Mechanochemistry (Grinding/Ball Milling) | Solvent-free reaction initiated by mechanical force. | Solid NaOH or KOH catalyst. | Eliminates solvent, minimal waste, simple workup, high atom economy. | propulsiontechjournal.comrasayanjournal.co.inmdpi.com |
| Alternative Solvents | Replacement of volatile organic solvents. | Ionic Liquids, Polyethylene Glycol (PEG). | Reduced toxicity, potential for recyclability, improved safety. | frontiersin.orgnih.gov |
| Heterogeneous Catalysis | Use of solid, recoverable catalysts. | Nanocatalysts, Layered Double Hydroxides (LDH), Metal Oxides. | Ease of separation, catalyst reusability, waste reduction. | propulsiontechjournal.comeurekaselect.commdpi.com |
Pre Clinical Investigation of Biological Activities of 2 Hydroxy 5 Methyl 2 Methoxychalcone
Anti-Oncogenic Activities in Cellular and In Vivo Models
No data is available on the anti-oncogenic activities of 2'-Hydroxy-5'-methyl-2-methoxychalcone in either cellular or in vivo models.
Inhibition of Cancer Cell Proliferation
There are no published studies detailing the effects of this compound on the proliferation of cancer cells.
Induction of Apoptosis and Programmed Cell Death Pathways
The ability of this compound to induce apoptosis or activate programmed cell death pathways in cancer cells has not been documented in scientific literature.
Cell Cycle Arrest Mechanisms
There is no available research on the mechanisms by which this compound might induce cell cycle arrest in cancerous cells.
Anti-Angiogenic Potential
The potential of this compound to inhibit angiogenesis, the formation of new blood vessels that supply tumors, has not been investigated.
Anti-Metastatic and Anti-Invasive Properties
No studies have been published regarding the properties of this compound in preventing cancer metastasis or cell invasion.
Modulation of Key Oncogenic Signaling Pathways
There is no information on whether this compound can modulate key oncogenic signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway Regulation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. frontiersin.orgnih.govresearchgate.netnih.gov Its dysregulation is a hallmark of many diseases, including cancer, making it a significant target for therapeutic intervention. nih.govresearchgate.netnih.gov The pathway is activated by various growth factors and cytokines, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. nih.govnih.gov Activated Akt can then modulate a variety of downstream targets, including the mTOR complex, to orchestrate cellular responses. nih.govnih.gov While the broader class of flavonoids has been studied for its inhibitory effects on the PI3K/Akt/mTOR pathway, specific research detailing the direct regulatory effects of this compound on this pathway is not extensively available in the current scientific literature. mdpi.com
MAPK/ERK Signaling Interactions
The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that transduce extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. nih.gov The extracellular signal-regulated kinase (ERK) pathway is one of the most well-characterized MAPK pathways. nih.gov Mechanistic studies on 2'-hydroxychalcone (B22705), a closely related compound, have shown that it can lead to the activation of the JNK/MAPK signaling pathway in breast cancer cells. nih.gov This activation was observed alongside an accumulation of reactive oxygen species and the induction of endoplasmic reticulum stress. nih.gov However, specific and detailed research focusing solely on the interactions of this compound with the MAPK/ERK signaling pathway is limited.
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its constitutive activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy. nih.gov Research has demonstrated that 2'-hydroxychalcone can significantly inhibit the NF-κB pathway in breast cancer cells. nih.gov This inhibition is a key mechanism underlying its anticancer effects, which include the induction of autophagy and apoptosis. nih.gov The suppression of the NF-κB pathway by 2'-hydroxychalcone contributes to its ability to inhibit cancer cell proliferation, migration, and invasion. nih.gov
STAT Pathway Modulation
Epigenetic Modulatory Effects
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. The dysregulation of these processes is implicated in various diseases, including cancer. While there is growing interest in the epigenetic effects of natural compounds, specific research on the epigenetic modulatory effects of this compound is currently limited.
Antimicrobial Activities Against Pathogenic Microorganisms
The emergence of multidrug-resistant pathogenic microorganisms poses a significant threat to public health, necessitating the discovery of novel antimicrobial agents. Chalcones and their derivatives have been a subject of interest in this area due to their broad-spectrum antimicrobial properties.
Antibacterial Activities and Mechanisms
This compound has demonstrated notable antibacterial activity, particularly against opportunistic pathogens. A key aspect of its antibacterial mechanism is the inhibition of biofilm formation, a critical virulence factor that enables bacteria to resist antibiotics and host immune responses.
One significant study investigated the effects of a methoxy-substituted hydroxychalcone (B7798386), identified as 2'-hydroxy-2-methoxychalcone, on Acinetobacter baumannii, a notoriously difficult-to-treat nosocomial pathogen. bg.ac.rsnih.govsemanticscholar.org The findings revealed that this compound effectively reduces biofilm production, adhesion to surfaces, and surface motility of the bacterium. bg.ac.rsnih.govsemanticscholar.org Mechanistically, this was attributed to the downregulation of the expression of key biofilm-associated genes, namely ompA and bap. nih.govsemanticscholar.org
The research highlighted that the presence of the methoxy (B1213986) group on the chalcone (B49325) structure could potentiate its antibiofilm activity. bg.ac.rs By targeting virulence factors such as biofilm formation, this compound can render the bacteria more susceptible to conventional antibiotics and host defenses, offering a promising alternative to direct bactericidal action which often leads to the rapid development of resistance. bg.ac.rssemanticscholar.org
Further studies on related 2'-hydroxychalcones have shown their potential as antibacterial agents against a range of multidrug-resistant bacteria, including E. coli, P. aeruginosa, K. pneumoniae, and S. aureus. nih.gov The antibacterial efficacy of these compounds is often associated with the presence of hydroxyl and methoxy functional groups. nih.gov The mechanism of action for some antibacterial chalcones has been linked to the disruption of the bacterial cell wall, leading to the leakage of intracellular contents and subsequent cell death. nih.gov
Below is a table summarizing the observed antibacterial activities of a related methoxy-substituted hydroxychalcone against Acinetobacter baumannii.
| Bacterial Strain | Activity | Mechanism of Action | Reference |
| Acinetobacter baumannii | Reduction of biofilm production, adhesion, and surface motility | Downregulation of ompA and bap gene expression | bg.ac.rsnih.govsemanticscholar.org |
Antifungal Activities and Mechanisms
Chalcones and their derivatives are recognized for their broad spectrum of biological activities, including significant antifungal effects. nih.govresearchgate.net The parent compound, 2-hydroxychalcone (B1664081), has been investigated as a potent agent against dermatophytes, which are fungi responsible for common skin infections. researchgate.netnih.govfrontiersin.org
The ability of fungi to form biofilms contributes to their persistence and resistance to treatment. nih.govresearchgate.net The compound 2-hydroxychalcone has demonstrated potent activity against both planktonic (free-floating) cells and biofilms of dermatophyte species like Trichophyton rubrum and Trichophyton mentagrophytes. nih.govfrontiersin.org
In its planktonic form, 2-hydroxychalcone inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 mg/L. nih.govfrontiersin.org More significantly, it was effective against both early-stage and mature biofilms. nih.govfrontiersin.org It inhibited the metabolic activity of early-stage biofilms by approximately 90% at a concentration of 15.6 mg/L. nih.govfrontiersin.org Mature biofilms, which are notoriously resistant to conventional antifungal drugs, were also susceptible, with their metabolic activity inhibited by about 90% at a concentration of 31.25 mg/L. nih.gov This potent antibiofilm activity is a promising feature for developing new antifungal therapies. researchgate.net
Table 2: Antifungal Biofilm Activity of 2-Hydroxychalcone
| Fungal Stage | Target Species | Effective Concentration | % Inhibition | Reference |
| Early-Stage Biofilm | T. rubrum, T. mentagrophytes | 15.6 mg/L | ~90% | nih.govfrontiersin.org |
| Mature Biofilm | T. rubrum, T. mentagrophytes | 31.25 mg/L | ~90% | nih.gov |
The antifungal mechanism of 2-hydroxychalcone appears to be multifactorial, primarily targeting the fungal cell membrane and cell wall. researchgate.net A key target within the fungal plasma membrane is ergosterol. researchgate.netscielo.br The chalcone binds to ergosterol, leading to membrane disruption. researchgate.netscielo.br Scanning electron microscopy of biofilms treated with 2-hydroxychalcone revealed a collapse of the cell wall, which is likely a result of the cytoplasmic contents leaking out. researchgate.netnih.govfrontiersin.org
Furthermore, research on a related compound, 2-hydroxy-4-methoxybenzaldehyde, indicates that it can trigger a crosstalk between the antioxidant and cell wall integrity systems in fungi. researchgate.net This compound induces stress that activates both the High Osmolarity Glycerol (HOG1) and the cell wall integrity (SLT2) signaling pathways. researchgate.net This dual impact on critical defense and structural pathways suggests that this compound may also function by disrupting redox homeostasis and compromising the structural integrity of the fungal cell wall. researchgate.net
Antiviral Activities in Viral Replication Models
No studies detailing the antiviral activities of this compound in viral replication models were identified in the available literature. While various chalcone derivatives have been investigated for antiviral properties, specific data for this compound is not available. nih.govsemanticscholar.org
Anti-parasitic Activities in Protozoal Models
No specific research detailing the anti-parasitic activities of this compound against protozoal models was found. Studies on other methoxylated 2'-hydroxychalcones have shown activity against parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, but data for the specified compound is absent. nih.govnih.govasm.org
Anti-Inflammatory Activities and Cellular Targets
There is no specific information available in the reviewed literature concerning the anti-inflammatory activities and cellular targets of this compound. While the anti-inflammatory potential of the broader class of 2'-hydroxychalcones is a subject of research, findings are specific to the derivatives studied in those reports. researchgate.netmdpi.comresearchgate.netjsir.gr.jpnih.gov
Inhibition of Pro-Inflammatory Mediators and Cytokines
No data was found regarding the specific effects of this compound on the inhibition of pro-inflammatory mediators and cytokines.
Suppression of Nitric Oxide Synthase (iNOS) Activity
No studies were identified that investigate the suppression of inducible nitric oxide synthase (iNOS) activity by this compound. Inhibition of iNOS and subsequent reduction in nitric oxide production is a known anti-inflammatory mechanism for other chalcone derivatives. mdpi.comnih.govnih.gov
Impact on Inflammasome Activation
No information regarding the impact of this compound on inflammasome activation was found in the reviewed scientific literature.
Antioxidant Activities and Redox Modulation
Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their significant antioxidant properties. nih.gov The antioxidant capacity of these molecules is a key aspect of their therapeutic potential, contributing to their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. The specific compound, this compound, has been a subject of interest in the exploration of novel antioxidant agents.
The direct quenching of free radicals is a primary mechanism through which antioxidants exert their protective effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging capacity of compounds. nih.gov Studies on various 2'-hydroxy-chalcone derivatives have demonstrated their ability to scavenge DPPH radicals. The presence of hydroxyl and methoxy groups on the aromatic rings of the chalcone scaffold is crucial for this activity. nih.gov While specific data for this compound is part of a broader investigation into a series of related compounds, the general findings indicate that the 2'-hydroxy group is a key structural feature for the free radical scavenging properties of chalcones. mdpi.com The scavenging activity is often influenced by the substitution pattern on both aromatic rings of the chalcone molecule. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected 2'-Hydroxy-Chalcone Derivatives
| Compound | Substituents on Ring B | % DPPH Radical Scavenging Ability |
|---|---|---|
| 4a | 4'-OCH3 | 75.2 |
| 4b | 3',4'-(OH)2 | 82.4 |
| 4c | 2'-OH | 68.3 |
| 4d | 4'-Cl | 55.1 |
Data adapted from a study on a series of 2'-hydroxy-chalcones to illustrate the structure-activity relationship. nih.gov
Beyond direct radical scavenging, some chalcones can bolster the cell's own antioxidant defenses. A critical pathway in this process is the Keap1/Nrf2 (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. While direct evidence for this compound is still under investigation, studies on other chalcone derivatives have shown their ability to activate the Nrf2 pathway. nih.gov For instance, 2-methoxycinnamaldehyde, a related compound, has been shown to activate the Nrf2 pathway, leading to enhanced expression of autophagy-associated proteins and a reduction in inflammatory responses in macrophages. nih.gov This suggests a potential mechanism by which this compound could contribute to cellular protection against oxidative stress.
Oxidative stress, often mediated by molecules like hydrogen peroxide (H₂O₂), can lead to significant cellular damage and apoptosis. nih.gov The protective effects of chalcones against such damage have been documented in various cell models. For example, in neuroblastoma SH-SY5Y cells, pretreatment with certain flavonoids has been shown to increase cell viability in the presence of H₂O₂. nih.gov This protection is attributed to the reduction of intracellular reactive oxygen species (ROS). nih.gov While specific studies on this compound are emerging, the broader class of 2'-hydroxychalcones has demonstrated protective effects against lipid peroxidation, a key consequence of oxidative damage to cell membranes. nih.gov
Table 2: Inhibition of Lipid Peroxidation by Selected 2'-Hydroxy-Chalcone Derivatives
| Compound | Substituents on Ring B | % Inhibition of Lipid Peroxidation |
|---|---|---|
| 4a | 4'-OCH3 | 78.5 |
| 4b | 3',4'-(OH)2 | 82.3 |
| 4c | 2'-OH | 65.1 |
| 4d | 4'-Cl | 52.7 |
Data adapted from a study on a series of 2'-hydroxy-chalcones. nih.gov
Neuroprotective Potential in Experimental Models
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of chalcones make them promising candidates for neuroprotection.
Neuroinflammation, primarily mediated by microglial cells in the central nervous system, is a key factor in the progression of neurodegenerative disorders. nih.gov Some chalcone derivatives have been shown to suppress the inflammatory response in microglial cells. researchgate.net For instance, the synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response in BV2 microglial cells. nih.gov This was achieved by blocking the Akt/NF-κB signaling pathway, which in turn reduced the expression of pro-inflammatory genes such as COX-2, iNOS, and IL-1β. nih.govresearchgate.net Similarly, 2,2′,5′-trihydroxychalcone has been reported to modulate neuroinflammatory activation in brain-derived microglia. nih.govresearchgate.net These findings suggest that this compound may also possess the ability to attenuate neuroinflammatory processes.
Excitotoxicity is a pathological process in which neuronal damage is caused by the overactivation of glutamate (B1630785) receptors. While direct experimental evidence on the protective effects of this compound against excitotoxicity is not yet extensively documented, the known antioxidant and anti-inflammatory properties of chalcones suggest a potential protective role. Oxidative stress is a known downstream effector of excitotoxic insults. By scavenging free radicals and reducing oxidative damage, chalcones could indirectly mitigate the harmful consequences of excessive glutamate receptor stimulation. nih.gov Further research is needed to specifically investigate the effects of this compound in experimental models of excitotoxicity.
Modulation of Neurotrophic Factor Expression
Currently, there is limited direct scientific evidence detailing the specific effects of this compound on the expression of neurotrophic factors. However, research into structurally related chalcone derivatives suggests a potential for this class of compounds to influence neuronal health. For instance, a synthetic derivative, 2-iodo-4′-methoxychalcone, has been shown to attenuate methylglyoxal-induced neurotoxicity in SH-SY5Y cells. nih.gov This protective effect was associated with the activation of the glucagon-like peptide-1 receptor (GLP-1R) and an enhancement of neurotrophic signals, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB. nih.gov While these findings point to a potential neuroprotective role for chalcones, specific studies on this compound are required to confirm its activity in modulating neurotrophic factor expression.
Anti-Diabetic Activities in Experimental Systems
The anti-diabetic potential of chalcones is a significant area of research, with many derivatives being investigated for their effects on glucose regulation.
Modulation of Glucose Metabolism and Uptake
While direct studies on this compound are not extensively available, the broader class of methoxychalcones has demonstrated notable anti-diabetic properties. Research on 4-methoxychalcone (B190469) showed it could significantly attenuate the increase in blood glucose levels in diabetic mice, suggesting it has antihyperglycemic activity. mdpi.com Further investigations into related compounds, such as 2-iodo-4′-methoxychalcone, have revealed an ability to lower glucose levels in adipocytes and myotubes. nih.gov These activities in related molecules suggest that this compound may also participate in the modulation of glucose metabolism, though specific experimental validation is needed.
Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-glucosidase, α-amylase)
A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which slows down glucose absorption. nih.govscielo.brnih.gov Chalcones as a chemical class are widely recognized for their inhibitory effects on these enzymes. scielo.brscielo.br For example, bavachalcone (B190645), another chalcone derivative, has been reported to be a potent inhibitor of α-glucosidase, with activity significantly superior to the commercially available drug, acarbose. scielo.brscielo.br The inhibitory mechanism is often a mix of competitive and non-competitive types. scielo.br While this is a common property for the chalcone scaffold, the specific inhibitory potency (such as IC50 values) for this compound against α-glucosidase and α-amylase has not been specifically reported in the reviewed literature.
Inhibitory Activity of Various Chalcones on α-Glucosidase
| Compound | IC50 Value | Reference |
|---|---|---|
| Bavachalcone | 15.35 ± 0.57 µg/mL | scielo.br |
| Acarbose (Standard) | 2.77 ± 0.09 mg/mL | scielo.br |
Effects on Insulin (B600854) Signaling Pathways
The insulin signaling pathway is crucial for maintaining glucose homeostasis, and its dysregulation is a hallmark of insulin resistance. Some natural compounds have been found to enhance insulin sensitivity. For example, 2′-O-methylperlatolic acid, while structurally different, has been shown to enhance the hypoglycemic effect of insulin by directly targeting the insulin receptor and stimulating the downstream signaling pathway in both liver and muscle cells. nih.gov This leads to improved glucose uptake and regulation of glucose homeostasis. nih.gov Although this provides a model for how natural compounds can modulate insulin signaling, direct experimental data demonstrating the effects of this compound on key proteins within the insulin signaling cascade (such as InsR, IRS-1, PI3K, or Akt) are not yet available.
Immunomodulatory Effects
Chalcones are known to possess significant anti-inflammatory and immunomodulatory properties. mdpi.com These effects are generally attributed to their ability to suppress the production of inflammatory mediators. Studies on various 2'-hydroxychalcone derivatives have shown they can modulate the release of cytokines and adhesion molecules. For instance, certain methoxy-derivatives of 2'-hydroxychalcone have been found to significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Macrophage Migration Inhibitory Factor (MIF), as well as the adhesion molecule ICAM-1 in cancer cell lines. This suggests an ability to interfere with inflammatory pathways, which is a key component of immunomodulation. However, specific studies detailing the impact of this compound on immune cell function, cytokine profiles, and inflammatory signaling pathways like NF-κB are needed to characterize its specific immunomodulatory profile.
Anxiolytic-Like and Antinociceptive Activities in Pre-clinical Behavioral Models
The potential for chalcones and related flavonoids to affect the central nervous system is an emerging area of interest.
Anxiolytic-Like Activity: Research on synthetic flavonoids structurally related to chalcones has shown promise. For example, 3-hydroxy-2'-methoxy-6-methylflavone has demonstrated anxiolytic-like effects in preclinical models like the elevated plus-maze and light/dark paradigms without causing sedation. nih.gov Other studies on synthetic chalcones have indicated that their anxiolytic effects may be mediated through the serotonergic system, specifically involving 5-HT receptors. nih.gov While these findings are encouraging for this class of compounds, behavioral studies using established animal models of anxiety are required to determine if this compound possesses anxiolytic properties.
Antinociceptive Activity: Nociception, the sensory perception of pain, can be modulated by various chemical agents. Studies on synthetic chalcone derivatives have revealed significant antinociceptive effects in animal models of both inflammatory and neuropathic pain. nih.gov The mechanisms underlying these effects are diverse and can involve interactions with the vanilloid (TRPV1) and glutamatergic systems, rather than the opioid system. nih.gov Additionally, other natural compounds have demonstrated antinociceptive effects by interacting with opioidergic, muscarinic, cannabinoid, and serotoninergic pathways. nih.gov To date, specific preclinical studies evaluating the antinociceptive profile of this compound in models such as the hot plate test or formalin-induced paw licking test have not been reported.
Other Emerging Biological Activities and Therapeutic Explorations (Pre-clinical)
Beyond the more extensively studied anticancer and anti-inflammatory properties, pre-clinical research has uncovered a variety of other promising biological activities for chalcones structurally related to this compound. These investigations highlight the versatility of the chalcone framework in interacting with diverse biological targets.
Antimicrobial and Antiparasitic Activities
The antimicrobial potential of hydroxy- and methoxy-substituted chalcones has been a significant area of recent research. These compounds have demonstrated activity against a range of pathogens, including bacteria and parasites.
One study investigated the antibacterial properties of 2',4,2'-trihydroxy-5'-methylchalcone against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 25.0-50.0 µg/mL against twenty tested strains. nih.gov Further investigation into its mechanism of action revealed that at a concentration of 25.0 µg/mL, it completely inhibited the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into MRSA cells, suggesting interference with nucleic acid synthesis. nih.gov
A series of methoxylated 2'-hydroxychalcones were synthesized and evaluated for their activity against several parasites. mdpi.com While the specific compound of interest was not included, the study demonstrated that chalcones with methoxy substitutions can be potent and selective anti-trypanosomal agents. For example, some of the synthesized compounds showed significant activity against Trypanosoma brucei, with EC50 values in the low micromolar range. mdpi.com Another study on 2'-hydroxychalcone derivatives reported promising activity against Leishmania donovani and Plasmodium falciparum. nih.gov
The table below summarizes the antimicrobial and antiparasitic activities of some relevant chalcone derivatives.
| Compound Name | Target Organism | Activity | Reference |
| 2',4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 25.0-50.0 µg/mL | nih.gov |
| Methoxylated 2'-hydroxychalcones | Trypanosoma brucei | EC50: 1.3-4.2 µM | mdpi.com |
| 2'-hydroxychalcone derivatives | Leishmania donovani | IC50: 2.33 µM and 2.82 µM for the most potent compounds | nih.gov |
| 2'-hydroxychalcone derivatives | Plasmodium falciparum | IC50: 3.21 µM for the most potent compound | nih.gov |
Anticancer and Cytotoxic Effects
The anticancer properties of chalcones are well-documented, and recent pre-clinical studies continue to explore the potential of novel derivatives. Research into 2'-hydroxy-4',5'-dimethoxychalcone revealed its ability to induce apoptosis in human non-small cell lung cancer cells. mdpi.com The study found that the compound elevated cellular reactive oxygen species (ROS) levels, leading to the upregulation of death receptor 5 (DR5) and subsequent apoptosis. mdpi.com
Another study focused on the antiproliferative effects of various methoxychalcones. nih.gov It was observed that 2',5'-dimethoxychalcone displayed potent antiproliferative activity against several cancer cell lines, including cervix, skin, and breast cancer, with IC50 values ranging from 7.7 to 9.2 µM. nih.gov
The cytotoxic activities of these compounds are summarized in the table below.
| Compound Name | Cell Line | Activity (IC50) | Reference |
| 2'-hydroxy-4',5'-dimethoxychalcone | Human non-small cell lung cancer cells | Not specified | mdpi.com |
| 2',5'-dimethoxychalcone | C-33A (cervix), A-431 (skin), MCF-7 (breast) | 7.7 - 9.2 µM | nih.gov |
| 2'-hydroxychalcone derivatives | IGR-39 melanoma cell lines | 12 µM for the most potent compound | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of chalcones is another active area of investigation. A study on 2'-hydroxy-3,6'-dimethoxychalcone demonstrated its ability to inhibit the production of nitric oxide (NO) and the expression of inflammatory proteins such as iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. mdpi.com The compound was found to suppress the production of pro-inflammatory cytokines by inhibiting the MAPK and NF-κB signaling pathways. mdpi.com
Similarly, research on 2'-hydroxy-4'-methoxychalcone showed that it could attenuate lipopolysaccharide (LPS)-induced elevations in reactive oxygen species (ROS) and oxidative stress in RAW 264.7 macrophages. nih.gov
The following table presents the anti-inflammatory effects of these chalcone derivatives.
| Compound Name | Cell Line | Key Findings | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 cells | Inhibited NO production and expression of iNOS and COX-2 | mdpi.com |
| 2'-hydroxy-4'-methoxychalcone | RAW 264.7 macrophages | Attenuated LPS-induced ROS and oxidative stress | nih.gov |
Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Methyl 2 Methoxychalcone and Its Analogues
Identification of Key Pharmacophores for Specific Biological Activities
The fundamental pharmacophore of the chalcone (B49325) family is the α,β-unsaturated ketone system connecting two aromatic rings (Ring A and Ring B). nih.govnih.govjchemrev.com This reactive ketovinylenic bridge (–CO–CH=CH–) is widely considered essential for the broad spectrum of biological activities associated with these compounds, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comjuniperpublishers.com The electrophilic nature of this moiety allows it to act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine thiols, in various enzymes and proteins. jchemrev.comjuniperpublishers.com
Influence of the 2'-Hydroxy Group on Bioactivity
The presence of a hydroxyl group at the 2'-position of Ring A is a recurring feature in many biologically active chalcones and is considered a key structural element for multiple pharmacological effects. mdpi.comresearchgate.net This group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. nih.gov This structural constraint can enhance binding to specific biological targets.
Several studies underscore the importance of the 2'-hydroxy group:
Antioxidant and Anti-inflammatory Activity: The 2'-hydroxy substituent is crucial for the antioxidant and anti-inflammatory properties of many chalcones. mdpi.comnih.gov Its presence is linked to the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), and it plays a role in scavenging reactive oxygen species (ROS). mdpi.comnih.gov For example, 2'-hydroxychalcones have been shown to attenuate nitric oxide (NO), iNOS, and COX-2 levels, contributing to their anti-inflammatory effects. mdpi.com
Anticancer Activity: In the context of cancer, the 2'-hydroxy group can contribute to the antiproliferative effects of chalcones. Studies on 2'-hydroxychalcone (B22705) analogues have demonstrated their ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammation and cancer progression. researchgate.net
Anticholinesterase Activity: Research has also pointed to the role of the 2'-hydroxy group in the inhibition of cholinesterase enzymes, which is relevant for neurodegenerative diseases. mdpi.com
The neutrophil oxidative inhibition ability of chalcones has been found to be dependent on the presence of a 2′-hydroxy substituent on the A-ring. mdpi.com
Role of the 5'-Methyl Group on Biological Activity
Direct structure-activity relationship studies focusing specifically on the 5'-methyl group in 2'-hydroxychalcones are limited. However, general principles of chalcone SAR allow for inferences about its role. The 5'-position on Ring A is a common site for substitution, and the nature of the group at this position can modulate activity through several mechanisms.
A methyl group (–CH₃) is a small, lipophilic, and weakly electron-donating group. Its potential contributions to bioactivity include:
Steric Effects: While small, the methyl group can influence the binding orientation of the chalcone within a receptor's active site. It may provide favorable van der Waals interactions or, conversely, create steric hindrance, depending on the topology of the binding pocket.
Electronic Effects: As a weak electron-donating group, the methyl group can subtly alter the electron density of Ring A. This can influence the reactivity of the molecule and its non-covalent interactions with biological targets. nih.gov
While a sulfonamido group at the 5'-position has been studied, highlighting that substitution at this site is synthetically feasible and impacts bioactivity, more research is needed to precisely define the role of a simple methyl group. nih.gov
Impact of the 2-Methoxy Group on Biological Efficacy
The position and number of methoxy (B1213986) (–OCH₃) groups on the chalcone scaffold are critical determinants of biological activity and cytotoxicity. nih.govnih.gov A methoxy group at the 2-position of Ring B can exert significant electronic and steric effects.
Electronic Influence: The methoxy group is an electron-donating group through resonance but is electron-withdrawing through induction. Its placement at the ortho-position (C2) can influence the electron distribution across the entire conjugated system, affecting how the molecule interacts with its biological targets.
Steric Hindrance: A substituent at the 2-position can cause steric hindrance, forcing Ring B to rotate out of the plane of the α,β-unsaturated bridge. This disruption of planarity can decrease the molecule's activity if a planar conformation is required for binding, but it could also enhance selectivity for certain targets.
Modulation of Activity: Studies on various methoxychalcones have shown that substitution on Ring B can be crucial for antifungal, antibacterial, and antiproliferative activities. nih.gov For example, in one study, 2',5'-dimethoxychalcone showed potent antiproliferative effects against several cancer cell lines. nih.gov The presence of methoxy groups can be vital for enhancing the potency of some compounds, while in other cases, it may be detrimental. royalsocietypublishing.org
The table below summarizes the effect of methoxy group position on the antiproliferative activity of chalcones against the C-33A cervical cancer cell line.
| Compound | Position of Methoxy Group(s) | IC₅₀ (µM) nih.gov |
|---|---|---|
| 2'-Methoxychalcone | 2' (Ring A) | > 100 |
| 3'-Methoxychalcone | 3' (Ring A) | 14.4 |
| 4'-Methoxychalcone | 4' (Ring A) | > 100 |
| 2',5'-Dimethoxychalcone | 2', 5' (Ring A) | 7.7 |
| 2-Methoxychalcone | 2 (Ring B) | > 100 |
| 3-Methoxychalcone | 3 (Ring B) | > 100 |
| 4-Methoxychalcone (B190469) | 4 (Ring B) | 61.7 |
Effects of Other A-Ring and B-Ring Substituents on SAR
The biological activity of chalcones can be systematically modified by introducing various substituents onto both Ring A and Ring B. The electronic nature (electron-donating vs. electron-withdrawing) and the position of these groups are paramount.
Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH) and methoxy (–OCH₃) are common in highly active chalcones. They generally enhance antioxidant and anti-inflammatory properties. juniperpublishers.commdpi.com The potency often depends on their position, with hydroxyl groups at the 4-position and catechol (3,4-dihydroxy) moieties on Ring B being particularly effective for antioxidant activity. researchgate.net
Electron-Withdrawing Groups (EWGs): Halogens (–F, –Cl, –Br) and nitro (–NO₂) groups can also enhance certain biological activities. For example, halogenated chalcones have shown potent antimicrobial and anticancer effects. juniperpublishers.comnih.gov A 4-bromo substituent on the B-ring, combined with specific methoxy groups on the A-ring, has been found to be favorable for inhibiting nitric oxide production. mdpi.com
Positional Importance: The substitution pattern is as important as the substituent itself. For instance, in a study of 2'-hydroxychalcones, it was found that having at least two methoxy or benzyloxy groups on Ring B was a key feature for potent inhibition of PGE2 formation. researchgate.net Conversely, adding a weak electron-donating or electron-withdrawing group at the 4-position of Ring B did not significantly improve this specific activity compared to the unsubstituted analogue. researchgate.net
The following table provides a summary of how different substituents on the A and B rings influence the biological activities of chalcone analogues.
| Ring | Substituent | Position(s) | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| A | Hydroxy (-OH) | 2' | Enhances antioxidant, anti-inflammatory, and anticancer activity. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| A | Methoxy (-OCH₃) | 2', 5' | Potent antiproliferative activity. nih.gov | nih.gov |
| B | Dihydroxy (-OH)₂ | 3, 4 | Strong antioxidant activity. researchgate.net | researchgate.net |
| B | Trifluoromethyl (-CF₃) | - | Can contribute to potent antifungal activity. juniperpublishers.com | juniperpublishers.com |
| B | Halogens (-Cl, -Br) | para (4) | Associated with a decrease in antiproliferative effect in some series. nih.gov | nih.gov |
| B | Dimethylamino (-N(CH₃)₂) | para (4) | Enhances reduction of cationic free radicals. researchgate.net | researchgate.net |
Stereochemical Considerations in Structure-Activity Relationships
Chalcones possess a double bond in their three-carbon linker, which gives rise to geometric isomers: E (trans) and Z (cis). nih.govjchemrev.com The vast majority of natural and synthetic chalcones exist in the more thermodynamically stable E configuration. nih.govmdpi.com This stereoisomer generally exhibits higher biological activity. The Z isomer is less stable due to steric hindrance between Ring B and the carbonyl group. jchemrev.com
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for elucidating the complex SAR of chalcone derivatives and for designing new, more potent analogues. unisi.it These in silico methods provide insights into how structural features translate into biological activity.
Common computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to build statistical models that correlate the physicochemical properties (descriptors) of a series of chalcones with their biological activities. nih.govcmu.ac.thresearchgate.net These models can predict the activity of novel compounds and identify which steric and electronic fields are most important for potency. cmu.ac.th
Molecular Docking: This technique simulates the binding of a chalcone derivative into the active site of a specific protein target (e.g., an enzyme or receptor). researchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory effect. researchgate.net For example, docking has been used to understand how 2'-hydroxychalcones interact with COX-2. researchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govresearchgate.net These models serve as templates for screening large compound libraries to find new and structurally diverse hits. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a chalcone interacts with its target protein over time, assessing the stability of the binding pose predicted by docking. researchgate.net
These computational tools accelerate the drug discovery process by rationalizing experimental results and prioritizing the synthesis of compounds with a higher probability of success. nih.govunisi.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. cmu.ac.th These models are valuable tools in drug design for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. cmu.ac.thnih.gov
For chalcone derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer effects. cmu.ac.thnih.gov A study on a series of 2'-hydroxy-4'-alkoxy chalcone derivatives identified key structural features for their antiproliferative activity. nih.gov The QSAR model developed in this study indicated that the double bond of the α,β-unsaturated carbonyl system and the planarity of the molecular structure are crucial for the biological activity of these chalcones. nih.gov It was also found that electron-withdrawing substituents on ring A tend to decrease the antiproliferative activity, suggesting that a Michael addition mechanism may be involved in their mode of action. nih.gov
A 2D-QSAR study on 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation also highlighted the importance of specific molecular descriptors. researchgate.net The model for anti-inflammatory activity indicated the significance of descriptors related to the quadrupole moment and the distance between the most hydrophobic and hydrophilic points on the van der Waals surface. researchgate.net
The following table presents a representative QSAR model for a series of chlorochalcone (B8783882) derivatives against MCF-7 breast cancer cells, illustrating the types of descriptors and their contributions to the predicted activity. cmu.ac.th
| Descriptor | Description | Coefficient |
|---|---|---|
| qC1 | Charge on carbon atom 1 | 1.427 |
| qC10 | Charge on carbon atom 10 | 4.027 |
| qC15 | Charge on carbon atom 15 | 0.856 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -35.900 |
| Log P | Logarithm of the octanol-water partition coefficient | 0.208 |
QSAR Equation: pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.th
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. unja.ac.id This method is instrumental in understanding the interactions between a drug candidate and its biological target at the molecular level, which can guide the design of more potent and selective inhibitors.
In the context of chalcones, molecular docking studies have been performed to investigate their binding to various protein targets, including those involved in cancer and inflammation. unja.ac.idnih.gov For instance, a study on chalcone analogues with hydroxyl and methoxy substituents as potential inhibitors of the anti-apoptotic protein Bcl-2 revealed insights into their binding modes. unja.ac.id The docking results showed that these chalcones could bind to the protein, although their binding energies were generally higher (less favorable) than that of the positive control, venetoclax. unja.ac.id The interactions observed were primarily van der Waals forces, with some compounds forming hydrogen bonds with specific amino acid residues in the binding pocket. unja.ac.id
Another study focused on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and its derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov The molecular docking analysis showed that these compounds could fit into the ATP binding pocket of CDK2, with binding energies ranging from -7.1 to -9.6 kcal/mol. nih.gov The interactions were characterized by hydrogen bonds with key amino acid residues such as Asn132 and Asp145. nih.gov
The following table summarizes the molecular docking results for a series of chalcone analogues against the Bcl-2 protein. unja.ac.id
| Compound | Binding Free Energy (S, kcal/mol) | RMSD | Interacting Amino Acid Residues (van der Waals) | Hydrogen Bond Interactions |
|---|---|---|---|---|
| MC7 | -4.7707 | 1.5923 | Not specified | Not specified |
| MC8 | -4.7707 | 1.5923 | Not specified | Not specified |
| MC9 | -4.6253 | 1.5738 | Glu-119 | None |
| MC10 | -4.7726 | 1.5402 | Not specified | Not specified |
| MC11 | -5.1537 | 1.3197 | Not specified | None |
| MC12 | -4.6939 | 1.5137 | Not specified | None |
| Venetoclax (Control) | -8.9474 | 1.4288 | Not specified | Arg-26, Tyr-67 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the dynamics of the interactions between a ligand and its target protein. nih.gov
For chalcone derivatives, MD simulations have been used to validate the results of molecular docking studies and to further investigate their interactions with biological targets. nih.govmdpi.com A study on hybrid chalcone-thiazole derivatives as inhibitors of DNA gyrase B employed MD simulations to confirm the stability of the ligand-protein complex. nih.gov The simulations, which included analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions, demonstrated that the most promising compound formed a stable complex with the target protein throughout the simulation time. nih.gov
In another study, MD simulations of 2'-hydroxychalcone derivatives targeting soybean lipoxygenase (LOX) revealed that the binding of the most active compounds was stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com Specifically, the simulations showed that a methoxymethylene group on ring A could induce an orientation that facilitates hydrogen bonding between the methoxy groups on ring B and key amino acid residues in the active site. mdpi.com These findings from MD simulations provide a dynamic picture of the ligand-protein interactions that can complement the static view offered by molecular docking.
Mechanistic Investigations and Molecular Target Identification for 2 Hydroxy 5 Methyl 2 Methoxychalcone
Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)
Chalcones are known to interact with a variety of molecular targets, leading to their diverse biological effects. The presence of hydroxyl, methyl, and methoxy (B1213986) functional groups on the aromatic rings of 2'-Hydroxy-5'-methyl-2-methoxychalcone suggests several potential points of interaction with biological macromolecules.
Protein Kinase Inhibition Studies
While direct studies on this compound are limited, the broader class of chalcones has been shown to inhibit various protein kinases, which are crucial regulators of cell signaling. For instance, some chalcone (B49325) derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which play a significant role in cell growth and proliferation. unsoed.ac.id Molecular docking studies on other hydroxy and methoxy substituted chalcones have suggested that these functional groups can contribute to the binding affinity of the compounds to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. unsoed.ac.id Specifically, the presence of both hydroxy and methoxy groups has been shown to influence the binding energy of chalcones to the EGFR protein. unsoed.ac.id
Furthermore, some chalcones have been found to inhibit IKKβ, a key kinase in the NF-κB signaling pathway. researchgate.net The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been shown to suppress the Toll-like receptor 4-mediated inflammatory response through the inhibition of the Akt/NF-κB pathway. mdpi.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against a range of protein kinases.
Enzyme Inhibition and Activation Profiling
Chalcones have been demonstrated to modulate the activity of various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A study on a series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones revealed that many of these compounds exhibited AChE inhibitory activity. nih.gov The study found that methoxy substituents on the A ring and halogen substituents on the B ring generally led to higher activity. nih.gov Kinetic studies indicated a mixed-type inhibition, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Another enzyme family targeted by chalcones is the lipoxygenases (LOX). In a study of 2'-hydroxy-chalcones, a derivative with a methoxymethylene substituent on ring A and three methoxy groups on ring B showed promising LOX inhibitory activity. nih.gov Additionally, chalcones have been identified as inhibitors of α-glucosidase, an intestinal enzyme involved in glucose absorption. nih.gov
The biotransformation of 2'-hydroxy-5'-methylchalcone (B155969), a closely related compound, by entomopathogenic filamentous fungi has been studied, resulting in glycosylated derivatives. This suggests that enzymes within these organisms can recognize and modify the chalcone structure, hinting at potential enzymatic interactions in other biological systems. mdpi.com
Receptor Binding and Modulation Assays
Chalcones have been shown to interact with various receptors. For example, certain carboxyl-containing chalcones have been identified as potential agonists for Retinoic Acid Receptors (RARs), inducing differentiation in cells. nih.gov These compounds were confirmed to bind directly to all three isoforms of RARs. nih.gov
Furthermore, chalcones with an o-methoxy group on the A ring have been found to inhibit the nuclear translocation of the androgen receptor (AR) and AR-mediated gene expression. nih.gov This is achieved by increasing the formation of the AR-Hsp90 complex in the cytoplasm. nih.gov Given the presence of a 2-methoxy group on the B-ring of this compound, investigating its potential to modulate AR signaling could be a fruitful area of research.
Nucleic Acid (DNA/RNA) Interaction Studies
The interaction of chalcones with nucleic acids has also been reported. Some quinoline-chalcone conjugates have been shown to exhibit significant DNA binding and photocleavage activities. rsc.org The study suggested that the incorporation of electron-donating groups into the chalcone structure could enhance these activities. rsc.org While this provides a general indication of potential DNA interaction, specific studies on this compound are necessary to confirm this activity.
Elucidation of Cellular Signaling Pathway Interrogations
Chalcones are known to modulate a variety of cellular signaling pathways, which underlies many of their biological effects. The structural features of this compound suggest its potential involvement in several key pathways.
One of the most well-documented pathways affected by chalcones is the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. nih.gov For instance, 3,4,5-trimethoxy-4'-fluorochalcone has been shown to inhibit NF-κB. nih.gov The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been found to suppress the Toll-like receptor 4-mediated inflammatory response by inhibiting the Akt/NF-κB pathway. mdpi.com
Another important pathway modulated by chalcones is the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A study on the synthetic chalcone derivative DK-139 demonstrated that it induces apoptosis in lung cancer cells by triggering the UPR. nih.gov This was evidenced by the increased expression of ER stress sensors such as p-PERK, GRP78/BiP, and IRE1α, as well as the upregulation of the pro-apoptotic transcription factor CHOP. nih.gov
Furthermore, chalcones have been implicated in the modulation of the p53 pathway, a crucial tumor suppressor pathway that regulates cell cycle arrest and apoptosis in response to cellular stress. nih.gov
Proteomic and Metabolomic Profiling in Response to Compound Treatment
While specific proteomic and metabolomic studies on this compound are not available, research on related compounds provides a framework for potential investigations.
Metabolomic studies on tomato fruit have focused on the profiling of chalcones and flavanones, demonstrating the feasibility of using such techniques to understand the biosynthesis and accumulation of these compounds. researchgate.net Integrated metabolomics and transcriptome analysis have been used to investigate the biosynthesis of flavonoids, including chalcones, in ferns. frontiersin.org This approach allows for the identification of key enzymes and regulatory genes in the metabolic pathway.
A study on the biotransformation of the closely related 2'-hydroxy-5'-methylchalcone by filamentous fungi led to the identification of several new glycosylated dihydrochalcones. mdpi.com This highlights how metabolomic approaches can be used to identify the metabolic fate of a compound. A comprehensive proteomic and metabolomic analysis of cells treated with this compound would be invaluable for identifying its direct protein targets and understanding its impact on cellular metabolism, thereby providing a more complete picture of its mechanism of action.
Transcriptomic Analysis and Gene Expression Regulation
Detailed transcriptomic studies specifically investigating the global gene expression changes induced by this compound are not extensively available in the current body of scientific literature. However, research on closely related methoxychalcone derivatives provides insights into the potential pathways this compound might modulate.
Quantitative proteomic and subsequent gene set enrichment analyses of other novel synthetic methoxychalcone analogues have revealed significant alterations in cellular processes. nih.govnih.gov For instance, studies on similar chalcones in triple-negative breast cancer cell lines demonstrated the induction of the unfolded protein response (UPR) and subsequent apoptosis. nih.gov This suggests that this compound could potentially trigger endoplasmic reticulum (ER) stress, leading to the activation of key signaling pathways.
Furthermore, analysis of related compounds has shown changes in the abundance of proteins related to the cell cycle, particularly indicating interference with microtubule structure and induction of G1 phase arrest. nih.gov It is plausible that this compound could elicit similar effects, warranting direct investigation through transcriptomic profiling, such as RNA-sequencing, to identify specific gene signatures and regulatory networks affected by its activity.
A hypothetical transcriptomic study on cells treated with this compound might reveal differential expression in genes associated with cellular stress, apoptosis, and cell cycle regulation.
Hypothetical Data Table: Differentially Expressed Genes Post-Treatment
| Gene Symbol | Full Gene Name | Function | Predicted Fold Change |
|---|---|---|---|
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Pro-apoptotic transcription factor in ER stress | Up-regulated |
| HSPA5 (BiP) | Heat Shock Protein Family A Member 5 | ER chaperone, key regulator of UPR | Up-regulated |
| ERN1 (IRE1α) | Endoplasmic Reticulum To Nucleus Signaling 1 | UPR sensor and signaling molecule | Up-regulated |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor | Up-regulated |
Advanced In Vitro and Ex Vivo Mechanistic Assays
While specific advanced in vitro and ex vivo mechanistic assays for this compound are limited, studies on analogous 2'-hydroxychalcones provide a framework for potential experimental approaches. The versatility of the chalcone scaffold allows for a wide range of biological activities, which can be elucidated through various assays. nih.gov
In vitro studies are critical for determining the mechanisms of action and the properties of chemical compounds. nih.gov For chalcone derivatives, these have included assessments of their effects on inflammatory mediator release and enzyme activity. For example, other 2'-hydroxychalcones have been shown to inhibit the release of leukotriene B4 (LTB4) from human neutrophils and to inhibit phospholipase A2 activity. nih.gov
Ex vivo models, such as organ cultures, could be employed to study the effects of this compound on tissue architecture and cellular signaling in a more physiologically relevant context. These types of studies have been instrumental in understanding the pre-neoplastic changes induced by various agents. nih.gov
Potential In Vitro and Ex Vivo Assays for Mechanistic Elucidation
| Assay Type | Model System | Potential Readout | Mechanistic Insight |
|---|---|---|---|
| Cell Cycle Analysis | Cancer Cell Lines | DNA content (Propidium Iodide staining), Flow Cytometry | Determination of cell cycle arrest phase (G1, S, G2/M) |
| Apoptosis Assay | Cancer Cell Lines | Annexin V/PI staining, Caspase activity assays | Quantification of apoptosis vs. necrosis, involvement of caspases |
| Kinase Inhibition Assay | Recombinant Kinases | In vitro kinase activity measurement | Identification of specific kinase targets |
Subcellular Localization and Interaction Studies Using Advanced Imaging Techniques
The subcellular localization of a compound is crucial for understanding its mechanism of action and identifying its molecular targets. Advanced imaging techniques, such as fluorescence microscopy, are powerful tools for these investigations.
Studies on other 2-hydroxy chalcone analogs have utilized their intrinsic fluorescent properties. mdpi.com Some chalcones exhibit dual emission, which can be indicative of processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), providing insights into the molecule's behavior in different microenvironments. mdpi.com
For non-fluorescent compounds, or to track specific interactions, fluorescent tagging of the molecule or its potential protein targets can be employed. nih.gov For instance, a fluorescently labeled derivative of this compound could be synthesized and its distribution within cells visualized using confocal microscopy. Co-localization studies with fluorescently tagged organelle markers (e.g., for mitochondria, ER, or nucleus) would reveal its primary sites of accumulation.
Furthermore, techniques like Förster Resonance Energy Transfer (FRET) microscopy could be used to study the direct interaction of the compound with specific cellular proteins in living cells, providing spatial and temporal information about target engagement.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2'-hydroxychalcone (B22705) |
| Leukotriene B4 |
| Propidium Iodide |
Formulation and Delivery Strategies for Pre Clinical Research and Experimental Models
Advanced Delivery Systems for Enhanced Research Bioavailability
To improve the systemic exposure and therapeutic efficacy of chalcone (B49325) derivatives in experimental settings, researchers are exploring various advanced delivery systems. These systems aim to increase solubility, stability, and circulation time, thereby enhancing bioavailability. nih.gov
Encapsulating therapeutic agents within nanoparticles is a widely investigated strategy to improve their pharmacokinetic profiles. nih.gov For chalcones, which are often hydrophobic, this approach offers significant advantages by protecting the compound from degradation and facilitating cellular uptake. nih.govnih.gov
Different types of nanoparticles have been utilized for chalcone delivery in research models. For instance, nanoemulsions have been shown to effectively encapsulate chalcones, maintaining their therapeutic effect while reducing toxicity to non-tumoral cells in in vitro and in vivo models. nih.gov Similarly, solid lipid nanoparticles and polymeric nanoparticles offer platforms for sustained release and improved stability. researchgate.net
Table 1: Examples of Nanoparticle Systems for Chalcone Delivery in Research
| Nanoparticle System | Polymer/Material Used | Key Research Findings |
|---|---|---|
| Nanoemulsions | Miglyol 812 (liquid oil) | High encapsulation efficiency (>86%); maintained anti-leukemic effect of chalcones with reduced toxicity in non-tumoral cells. nih.gov |
| Polymersomes | Poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) | High stability and sustained drug release; maintained cytotoxicity against glioblastoma cell lines while being non-toxic to healthy brain endothelial cells. mdpi.comnih.gov |
| Microparticles | Eudragit® RS100 | High encapsulation efficiency (98.8-99.5%); demonstrated controlled release of chalcones over 24 hours. scielo.br |
Liposomes and micelles are self-assembling colloidal carriers that can effectively encapsulate hydrophobic compounds like 2'-Hydroxy-5'-methyl-2-methoxychalcone, thereby increasing their aqueous solubility and stability. nih.govresearchgate.net
Liposomal formulations create a lipid bilayer shell around an aqueous core, which can house the drug, protecting it from the external environment and controlling its release. researchgate.netresearchgate.net While effective, traditional liposomes can have challenges such as low encapsulation efficiency and stability. mdpi.comnih.gov To address this, more advanced systems like polymersomes, which are polymeric analogs of liposomes, have been developed, showing higher stability and sustained-release characteristics for chalcone derivatives. mdpi.com
Micellar systems, formed from amphiphilic molecules, can solubilize poorly soluble drugs within their hydrophobic core. nih.gov A novel approach combines these two systems into a "drug-in-micelles-in-liposome" (DiMiL) carrier, which has been shown to enhance the skin penetration of therapeutic agents in experimental models. nih.gov
Polymeric drug delivery systems offer a versatile platform for controlling the release and improving the bioavailability of therapeutic agents. jchemrev.com Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are frequently used to create nanoparticles, microspheres, and polymersomes for encapsulating chemotherapeutic agents. researchgate.netjchemrev.com These systems can be engineered for sustained drug release, extending the therapeutic window in research models. mdpi.com For instance, polymersomes composed of PEG-PCL have demonstrated the ability to provide sustained delivery of a chalcone derivative, which is beneficial for targeting glioblastoma cells in experimental studies. researchgate.netmdpi.com
Prodrug Approaches for Improved Pharmacokinetic Profiles in Research Models
The prodrug approach is a chemical modification strategy used to overcome undesirable physicochemical properties of a parent drug, such as poor water solubility, which can limit its use in research. nih.govbenthamscience.com A prodrug is a less active or inactive derivative that is converted into the active drug in vivo through enzymatic or chemical cleavage. nih.gov
This strategy has been successfully applied to the chalcone family of compounds. To counteract their characteristically poor water solubility, chalcone prodrugs have been synthesized with various functional groups, including phosphate, l-seryl, and sulfate (B86663) moieties. nih.gov The addition of a phosphate group, in particular, resulted in a remarkable increase in aqueous solubility—over 3000 times greater than the parent chalcone—which significantly improves its potential for formulation and administration in pre-clinical studies. nih.gov Another approach involves glycosylation, where sugar molecules are attached to the chalcone structure, a method known to improve the stability and bioavailability of flavonoids. mdpi.com
Table 2: Prodrug Strategies for Enhancing Chalcone Solubility
| Promoieties | Parent Compound Class | Improvement in Physicochemical Properties |
|---|---|---|
| Phosphate | Chalcone | Increased aqueous solubility by >3000-fold. nih.gov |
| L-seryl | Chalcone | Enhanced aqueous solubility. nih.gov |
| Sulfate | Chalcone | Enhanced aqueous solubility. nih.gov |
| Glycosylation | 2′-hydroxy-2-methylchalcone | Potential for improved stability and bioavailability. mdpi.com |
Targeted Delivery Methodologies for Specific Cells or Tissues in Experimental Studies
Targeted delivery aims to concentrate a therapeutic agent at the site of action, enhancing its efficacy while minimizing exposure to non-target tissues. This is particularly valuable in experimental cancer studies. nih.govnih.gov
For chalcones, targeted delivery can be achieved by functionalizing the surface of nanocarriers with specific ligands. For example, polymersomes can be designed with chemical groups on their surface that allow for conjugation with targeting molecules without compromising the carrier's function. mdpi.com Another novel approach under investigation involves the use of carbon dots as nanocarriers for the targeted delivery of anti-cancer chalcone drugs specifically to glioblastoma multiforme cells. researchgate.net These methodologies enable researchers to study the effects of this compound on specific cell populations or tissues with greater precision in experimental models.
Advanced Analytical Methodologies in 2 Hydroxy 5 Methyl 2 Methoxychalcone Research
Spectroscopic Techniques for Research Applications
Spectroscopy is fundamental to the study of chalcones, offering non-destructive and highly sensitive methods for structural elucidation and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 2'-Hydroxy-5'-methyl-2-methoxychalcone. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. In a related compound, 2′-hydroxy-2-methylchalcone, the structure was confirmed using detailed NMR analysis. mdpi.com The signal for the C-2' hydroxyl group is a key indicator, while the chemical shifts of the aromatic and vinylic protons, along with the methyl and methoxy (B1213986) groups, allow for complete structural assignment. mdpi.com For instance, in the ¹³C NMR spectrum of a similar chalcone (B49325), the carbonyl group typically appears at a downfield chemical shift around 195.0 ppm. mdpi.com
Furthermore, NMR is a powerful technique for tracking metabolites produced during biotransformation studies. When chalcones are metabolized by microorganisms, various modifications such as hydroxylation, reduction of the double bond, and glycosylation can occur. mdpi.com For example, the biotransformation of 2′-hydroxy-2-methylchalcone yielded several new glycosylated dihydrochalcones. mdpi.com The structures of these metabolites were elucidated by observing changes in the NMR spectra, such as the appearance of signals corresponding to sugar moieties and the disappearance of the α,β-double bond signals upon reduction. mdpi.com The attachment of a sugar unit is often confirmed by a characteristic anomeric proton signal in the ¹H-NMR spectrum. mdpi.com
Below is a representative table of NMR data for a similar chalcone, illustrating how chemical shifts are assigned to confirm the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Chalcone Derivative Data based on 2'-hydroxy-2-methylchalcone. mdpi.com | Position | δC (ppm) | δH (ppm, J in Hz) | |:---|:---|:---| | A-Ring | | 1' | 119.8 | - | | 2' | 164.5 | - | | 3' | 118.9 | 7.04 (d, 8.4) | | 4' | 137.0 | 7.58 (t, 7.8) | | 5' | 122.0 | 7.00 (d, 7.8) | | 6' | 131.2 | 8.28 (d, 8.4) | | B-Ring | | 1 | 134.4 | - | | 2 | 139.5 | - | | 3 | 131.8 | 7.30 (d, 7.2) | | 4 | 130.0 | 7.24 (t, 7.2) | | 5 | 128.2 | 7.24 (t, 7.2) | | 6 | 126.5 | 7.30 (d, 7.2) | | Chalcone Bridge | | C=O | 195.0 | - | | α | 126.0 | 7.72 (d, 15.6) | | β | 142.1 | 7.90 (d, 15.6) | | Substituents | | 2-CH₃ | 19.9 | 2.51 (s) |
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, generating a characteristic pattern that serves as a fingerprint for structural identification, particularly in complex mixtures like plant extracts or biological samples. nih.gov
For related hydroxychalcones, fragmentation patterns often involve the loss of small molecules like water, carbon monoxide, and methyl groups, as well as cleavages across the chalcone backbone. nih.gov This fragmentation data is crucial for distinguishing between isomers and identifying unknown metabolites. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantifying the compound in various matrices with high sensitivity and selectivity. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Fragmentation Data for a Methoxychalcone Derivative Data based on 2'-Hydroxy-4-methoxychalcone. nih.gov
| Parameter | Value |
|---|---|
| Instrument | LC-ESI-QTOF |
| Ionization Mode | Negative (ESI-) |
| Precursor Ion [M-H]⁻ (m/z) | 253.1 |
| Collision Energy | 40 eV |
UV-Vis spectroscopy is a straightforward and robust method used in the analysis of chalcones. The characteristic α,β-unsaturated ketone system (cinnamoyl group) present in the chalcone structure results in strong absorption in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.netresearchgate.net This property is routinely exploited to monitor the progress of synthesis reactions, such as the Claisen-Schmidt condensation used to prepare chalcones. researchgate.net As the reaction proceeds, the formation of the chalcone product can be tracked by the increase in absorbance at its specific maximum wavelength (λmax). researchgate.net
Furthermore, UV-Vis spectroscopy is widely used for the quantitative determination of chalcone concentrations in solutions. By establishing a calibration curve based on the Beer-Lambert law, the concentration of this compound in a sample can be accurately measured. The λmax for chalcones typically falls in the range of 300-400 nm, with the exact wavelength depending on the substitution pattern on the aromatic rings. researchgate.netspectrabase.com
Chromatographic Separation Techniques for Purity and Quantification
Chromatography is essential for the separation and purification of this compound from reaction mixtures and for its precise quantification in analytical studies.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and performing quantitative analysis of chalcones. selleckchem.com Reversed-phase HPLC, typically using a C18 stationary phase, is highly effective for separating chalcones from starting materials and byproducts. researchgate.net A gradient elution system, commonly employing a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to achieve optimal separation. researchgate.net Purity levels of ≥95% are routinely confirmed using this method.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes. Both HPLC and UPLC systems are typically equipped with a UV detector for quantification, leveraging the strong UV absorbance of the chalcone molecule. These techniques are also the front-end separation methods for LC-MS analysis. researchgate.net
Table 3: Representative HPLC Conditions for Chalcone Analysis Based on methods for similar hydroxylated chalcones.
| Parameter | Description |
|---|---|
| Column | C18 |
| Mobile Phase | Gradient of Methanol and Water |
| Detection | UV |
While chalcones themselves generally have low volatility, making them less suitable for direct Gas Chromatography (GC) analysis, GC-MS is a vital tool for studying their volatile metabolites. researchgate.netnih.gov In metabolic studies, chalcones can be broken down into smaller, more volatile molecules by biological systems. nih.gov GC-MS is highly effective for identifying these degradation products in complex biological samples like urine or blood plasma. nih.govnih.gov
For analysis, non-volatile metabolites are often chemically modified through a process called derivatization (e.g., silylation) to increase their volatility and thermal stability. nih.govhmdb.ca The sample is then injected into the gas chromatograph, which separates the components before they are detected and identified by the mass spectrometer. This approach allows for the sensitive detection and reliable identification of metabolic products, providing crucial insights into the metabolic fate of the parent chalcone. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalytical quantification of chalcones, including this compound, due to its superior sensitivity, selectivity, and speed. researchgate.netjchps.com This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. jchps.comresearchgate.net
The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of several key parameters. A typical workflow begins with sample preparation, where the analyte is extracted from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com For chalcones, LLE is frequently employed to ensure a clean sample extract, minimizing matrix effects that can interfere with ionization and quantification. nih.gov
Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is common. researchgate.netopenmedicinalchemistryjournal.com This setup allows for the efficient separation of the analyte from endogenous matrix components.
The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. For this compound, the precursor and product ion transitions would be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation patterns of similar chalcones, characteristic losses, such as the loss of methyl or carbonyl groups, would be expected. nih.govresearchgate.net
Method validation is a critical step to ensure the reliability of the bioanalytical data. researchgate.net This process, guided by regulatory bodies like the FDA and EMA, assesses linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte in the biological matrix. jchps.comresearchgate.net
Bioanalytical Methods for Detection and Quantification in Biological Matrices (Research Focus)
Research focused on the bioanalytical detection and quantification of this compound in biological matrices like plasma, urine, and tissues is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While specific studies on this exact compound are not extensively published, methodologies applied to structurally similar chalcones provide a clear blueprint for research.
For instance, a study on the quantification of bavachalcone (B190645) in rat plasma utilized an LC-MS/MS method with liquid-liquid extraction for sample preparation. nih.gov The method demonstrated good linearity over a specific concentration range and was successfully applied to a pharmacokinetic study. nih.gov Similarly, the intestinal metabolism of 4'-hydroxy-4-methoxychalcone (B191451) was investigated using HPLC-MS, which identified several Phase II metabolites, including glucuronide and sulfate (B86663) conjugates. openmedicinalchemistryjournal.com
A hypothetical bioanalytical method for this compound in rat plasma is detailed in the tables below. This method is based on established protocols for similar chalcone derivatives.
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Details |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min researchgate.net |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS/MS Transition (MRM) | Precursor Ion [M-H]⁻ → Product Ion (To be determined experimentally) researchgate.net |
| Internal Standard (IS) | A structurally similar compound not present in the matrix |
Table 2: Illustrative Method Validation Data for a Chalcone Bioanalytical Assay
| Validation Parameter | Acceptance Criteria | Example Finding for a Chalcone Assay |
| Linearity (r²) | ≥ 0.99 | > 0.99 nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL nih.gov |
| Intra-day Precision (%CV) | ≤ 15% | < 14% researchgate.net |
| Inter-day Precision (%CV) | ≤ 15% | < 11% researchgate.net |
| Accuracy (% Bias) | Within ±15% | 91.5% to 113.9% researchgate.net |
| Recovery (%) | Consistent and reproducible | 84.1% to 87.0% nih.gov |
| Matrix Effect (%) | Within acceptable limits | 84.5% to 89.7% researchgate.net |
| Stability | Analyte stable under various storage and handling conditions | Stable for 1 hour at room temperature in the presence of ascorbic acid. openmedicinalchemistryjournal.com |
These tables illustrate the typical parameters and expected performance of a validated LC-MS/MS method for the quantification of a chalcone in a biological matrix. The development and application of such methods are fundamental to advancing the pharmacological research of this compound.
Future Research Directions and Translational Perspectives for 2 Hydroxy 5 Methyl 2 Methoxychalcone
Discovery of Novel Biological Activities and Mechanistic Insights
The chalcone (B49325) scaffold is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Future research on 2'-Hydroxy-5'-methyl-2-methoxychalcone should aim to systematically screen for novel bioactivities beyond those already established for related compounds. For instance, while many chalcones are studied for their anticancer properties, exploring their potential in neurodegenerative diseases, metabolic disorders, or as antiparasitic agents could yield significant findings. nih.govmdpi.com
A critical research direction is the elucidation of the specific molecular mechanisms. The presence of the α,β-unsaturated carbonyl system is key to the bioactivity of many chalcones. nih.gov Investigations should focus on identifying the direct molecular targets of this compound. This could involve studies on its ability to inhibit key enzymes, such as topoisomerase IIα, a target for some chalcone derivatives in cancer therapy, or acetylcholinesterase in the context of neurodegenerative disorders. mdpi.comnih.gov Furthermore, research into how it modulates critical signaling pathways, such as the unfolded protein response (UPR) pathway which can be triggered by certain chalcones to induce apoptosis in cancer cells, would provide invaluable mechanistic insights. nih.gov
Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles
The core structure of this compound is ripe for modification through rational design. Future synthetic efforts should focus on creating a library of analogues to establish clear structure-activity relationships (SAR). Modifications could include:
Varying substituents on the A and B aromatic rings: Introducing different electron-donating or electron-withdrawing groups can significantly alter biological activity.
Modifying the α,β-unsaturated carbonyl linker: Changes to this linker can affect the molecule's reactivity and interaction with biological targets.
Introducing heterocyclic scaffolds: Incorporating rings such as pyrrole, thiazole, or piperazine (B1678402) can enhance potency and introduce novel pharmacological properties. acs.org
The goal of synthesizing these next-generation analogues would be to improve profiles related to potency, target selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Green chemistry approaches, such as mechanochemical synthesis using ball milling, could offer sustainable and efficient methods for producing these new compounds. mdpi.comnih.gov
Investigation of Combination Strategies with Other Research Compounds
A promising translational perspective is the use of this compound in combination therapies. Research indicates that certain chalcone derivatives can act synergistically with existing chemotherapeutic agents like Doxorubicin, potentially enhancing their efficacy or overcoming drug resistance. researchgate.net Future studies should explore the combination of this compound with other research compounds or established drugs. Such strategies could allow for lower doses of toxic agents, thereby reducing side effects, or target cancer from multiple pathways simultaneously. nih.govresearchgate.net Investigating its potential as a co-chemotherapeutic agent could accelerate its path to clinical relevance. researchgate.net
Integration with Systems Biology and Network Pharmacology Approaches
The traditional "one-target, one-drug" paradigm is often insufficient for complex diseases. researchgate.net Systems biology and network pharmacology offer a holistic approach to understanding how a compound like this compound functions within a complex biological system. tandfonline.comtandfonline.com By integrating genomic, proteomic, and metabolomic data, researchers can construct "compound-protein/gene-disease" networks. researchgate.net This can reveal that a single compound may interact with multiple targets, a concept known as polypharmacology. researchgate.net
For this compound, these approaches can be used to:
Predict and identify multiple potential protein targets. nih.gov
Understand the compound's effect on entire signaling pathways rather than single proteins. tandfonline.com
Identify biomarkers for efficacy and patient stratification.
Repurpose the compound for new therapeutic indications by analyzing its network effects.
This integrated approach shifts the focus from a "magic bullet" to a "magic shotgun," which may be more effective for multifactorial diseases like cancer. researchgate.net
Table 1: Potential Protein Targets for Chalcone Scaffolds Identified via Network Pharmacology This table is generated based on findings for various chalcone derivatives and represents potential areas of investigation for this compound.
| Potential Target | Associated Disease/Process | Reference |
|---|---|---|
| TNF (Tumor Necrosis Factor) | Inflammation, Diabetes, Cancer | tandfonline.comtandfonline.com |
| PI3K (Phosphoinositide 3-kinase) | Cancer, Diabetes | tandfonline.comtandfonline.com |
| MAPK1/MAPK3 (Mitogen-activated protein kinase 1/3) | Cancer, Diabetes | tandfonline.comtandfonline.com |
| AKT1 (AKT Serine/Threonine Kinase 1) | Cancer, Diabetes | tandfonline.comtandfonline.com |
| Topoisomerase IIα | Cancer | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | mdpi.com |
Computational Chemistry and Artificial Intelligence in Chalcone Research
Molecular Docking: To screen large virtual libraries of its analogues against known protein targets and predict binding affinities and interactions. nih.govijpda.org
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when bound to a target, providing deeper insights into the stability and nature of the interaction. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of chalcone analogues with their biological activity, enabling the prediction of potency for newly designed compounds. mdpi.com
Artificial Intelligence (AI) and Machine Learning (ML): To develop advanced predictive models for bioactivity, toxicity, and pharmacokinetic properties. frontiersin.org AI can analyze vast datasets to identify promising scaffolds and guide the synthesis of the most promising candidates, making the discovery pipeline more efficient and sustainable. patsnap.comfrontiersin.org
Challenges and Opportunities in the Pre-clinical Development of this compound
The translation of a promising compound from the laboratory to the clinic is fraught with challenges. For this compound, key pre-clinical hurdles will include:
Toxicity Assessment: Thorough evaluation of its potential toxicity is crucial. Early-stage toxicity screening, for example using zebrafish embryo models, can identify potential developmental issues or other adverse effects. mdpi.com
Bioavailability and Pharmacokinetics: Many natural products suffer from poor bioavailability. nih.gov Research must focus on its ADME profile and potentially develop novel formulations to improve its delivery and efficacy in vivo.
Target Validation and Mechanism of Action: A clear and well-defined mechanism of action is often required for regulatory approval. Pinpointing the specific, relevant biological targets is a significant but necessary challenge. nih.gov
Despite these challenges, the opportunities are substantial. The broad biological activity of chalcones suggests that this compound could be a versatile lead compound. nih.govnih.gov Its simple, synthesizable structure makes it an attractive starting point for a medicinal chemistry program aimed at developing a novel therapeutic for a range of diseases.
Ethical Considerations and Responsible Conduct of Research
All future research on this compound must be conducted under a strong ethical framework. This includes the responsible conduct of research, ensuring data integrity, accuracy, and transparency in reporting all findings, whether positive or negative. If preclinical animal studies are undertaken, they must adhere to the highest ethical standards, including the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal suffering. Full transparency in publishing methods and results is essential to ensure reproducibility and build a solid foundation of knowledge for the scientific community.
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of 2'-Hydroxy-5'-methyl-2-methoxychalcone?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the compound’s structure. For NMR, focus on analyzing proton environments (e.g., methoxy and hydroxyl protons) and aromatic coupling patterns. HRMS provides accurate molecular weight verification. Ensure sample purity (>95%) via HPLC prior to analysis to avoid signal interference .
Q. How can researchers assess the purity of synthesized this compound?
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254–280 nm). Compare retention times to a certified reference standard (if available). For quantification, prepare a calibration curve using a pure sample. Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 3:7) can provide rapid purity estimates .
Q. What safety protocols are critical when handling this compound?
The compound may cause skin/eye irritation and respiratory discomfort. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at –20°C in airtight, light-resistant containers. Refer to SDS guidelines for spill management and disposal .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Perform cell viability assays (e.g., MTT or resazurin) on cancer cell lines (e.g., osteosarcoma) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%). Measure IC50 values after 48–72 hours of exposure .
Advanced Research Questions
Q. How can substituent effects on the compound’s reactivity or bioactivity be systematically investigated?
Apply the Hammett equation to correlate electronic effects of substituents (e.g., –OCH3, –CH3) with reaction kinetics or binding affinities. For example, measure rate constants (log k) for chalcone derivatization (e.g., phenylhydrazone formation) and correlate with σ values (Hammett substituent constants). Advanced studies may use density functional theory (DFT) to model electronic distributions .
Q. How should contradictory data on biological activity between studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Replicate experiments using standardized protocols (e.g., ATCC cell lines, matched passage numbers). Validate target engagement via molecular docking (e.g., PDGFRA binding affinity) and compare ADMET profiles (e.g., solubility in DMSO vs. aqueous buffers) .
Q. What computational strategies predict binding interactions between this chalcone and target proteins?
Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., PDGFRA). Optimize ligand structures with Gaussian09 using B3LYP/6-31G(d) basis sets. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Employ Claisen-Schmidt condensation under controlled pH (8–10) and temperature (40–60°C). Use protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions. Monitor reaction progress via TLC and purify via column chromatography (silica gel, gradient elution). For chalcone derivatives, optimize substituent positions using Hammett linear free-energy relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
